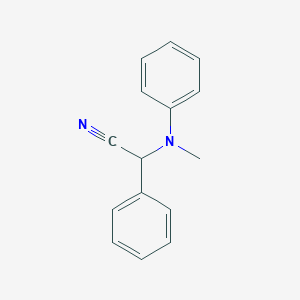

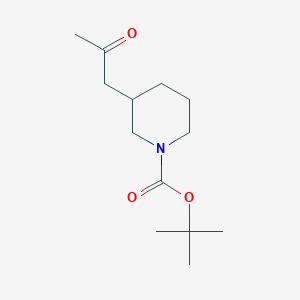

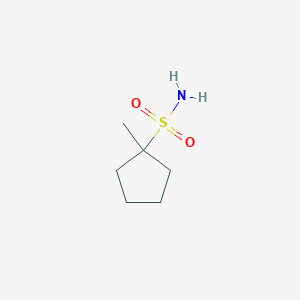

![molecular formula C27H27N3O6S2 B2852836 (Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1025667-90-6](/img/structure/B2852836.png)

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. The benzoyl and sulfamoyl groups could potentially be introduced using Friedel-Crafts acylation and sulfonation reactions, respectively . The thiazole ring could be formed using a Hantzsch thiazole synthesis or a similar method .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the thiazole ring and the benzoyl group suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzoyl group could potentially undergo electrophilic aromatic substitution reactions, while the sulfamoyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

Application Summary

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

has several notable applications:

a. Anticancer Agent Development

The compound exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Preclinical studies suggest that it targets specific signaling pathways involved in cancer progression .

b. Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects by modulating key inflammatory mediators. Researchers have explored its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

c. Antimicrobial Properties

The compound’s benzothiazole moiety contributes to its antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Mechanistic studies reveal interactions with bacterial cell membranes and inhibition of essential enzymes .

d. Targeting Enzymes

Researchers have investigated the compound’s interaction with specific enzymes, such as kinases and proteases. Its binding affinity to these enzymes suggests potential therapeutic applications. For instance, it may serve as a kinase inhibitor in cancer therapy or as a protease modulator in neurodegenerative diseases .

e. Hybrid Materials

Beyond medicinal applications, the compound has been incorporated into hybrid materials. Its unique structure allows for functionalization and integration into polymers, nanoparticles, and nanocomposites. These materials find use in drug delivery, catalysis, and sensors .

f. Structure-Activity Relationship Studies

By synthesizing analogs and derivatives, researchers explore the impact of structural modifications on bioactivity. The compound serves as a valuable scaffold for designing new molecules with improved properties .

Experimental Procedures

The synthesis of this compound involves a series of steps, including the reaction of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. The resulting product is characterized using techniques such as 1H-NMR , 13C-NMR , UV spectroscopy , and mass spectrometry . Detailed protocols for synthesis and characterization are available in the literature .

Results and Quantitative Data

Quantitative data include yield percentages, purity assessments, and spectroscopic data (chemical shifts, absorption wavelengths, etc.). Researchers report these results in research articles, providing evidence of the compound’s properties and potential applications .

属性

IUPAC Name |

methyl 2-[2-[4-[benzyl(ethyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6S2/c1-4-29(17-19-8-6-5-7-9-19)38(33,34)22-13-10-20(11-14-22)26(32)28-27-30(18-25(31)36-3)23-15-12-21(35-2)16-24(23)37-27/h5-16H,4,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUPPCUJVSOHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

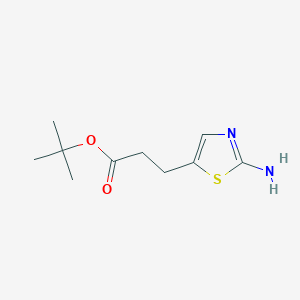

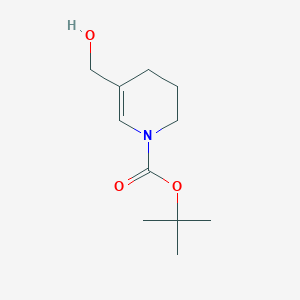

![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)

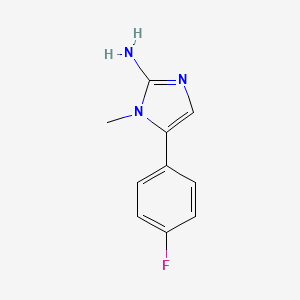

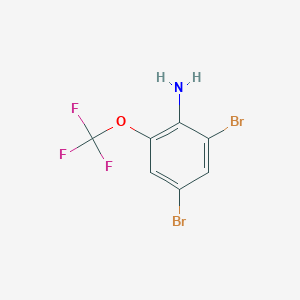

![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)

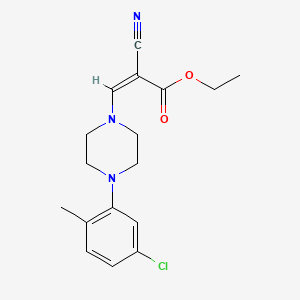

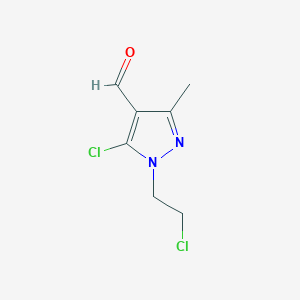

![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)

![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)